Chemical Properties of 2,3-Dihydro-1H-indene-2-carbonitrile: A Technical Guide
Chemical Properties of 2,3-Dihydro-1H-indene-2-carbonitrile: A Technical Guide
Executive Summary
2,3-Dihydro-1H-indene-2-carbonitrile (CAS 26453-01-0), also known as 2-cyanoindane, represents a critical scaffold in medicinal chemistry.[1] Unlike its isomer 1-cyanoindane, the 2-cyano variant offers a unique symmetry and a non-benzylic attachment point for the nitrile group, rendering it chemically distinct. It serves as a rigidified bioisostere of phenylalanine and a versatile precursor for constructing quaternary centers in drug discovery, particularly in the development of CGRP antagonists and amino-indane based therapeutics.
This guide analyzes the physicochemical profile, synthetic accessibility, and reactive logic of this scaffold, providing researchers with a self-validating roadmap for its utilization.
Part 1: Molecular Architecture & Physicochemical Profile
The indane-2-carbonitrile core is defined by a bicyclic system where a saturated five-membered ring is fused to a benzene ring. The nitrile group at position 2 creates a dipole vector distinct from position 1, influencing both metabolic stability and receptor binding kinetics.
Physicochemical Data Table
| Property | Value | Context/Notes |
| CAS Number | 26453-01-0 | Unique Identifier |
| Molecular Formula | C₁₀H₉N | |
| Molecular Weight | 143.19 g/mol | Fragment-based drug design compliant |
| Physical State | Low-melting solid / Oil | BP ~116–118°C at 9 mmHg [1] |
| LogP (Computed) | ~1.92 | Lipophilic, CNS penetrant potential |
| TPSA | 23.79 Ų | Excellent membrane permeability |
| Acidity (pKa) | ~20 (estimated for C2-H) |
Structural Logic
The C2 position is not benzylic. This is crucial for stability. Benzylic positions (C1/C3) are susceptible to oxidative metabolism (cytochrome P450 hydroxylation). By placing the nitrile at C2, the molecule retains the lipophilicity of the indane ring while shielding the functional group from rapid benzylic degradation, making it a superior scaffold for long-acting CNS drugs.
Part 2: Synthetic Pathways
Accessing the 2-cyanoindane core requires overcoming the challenge of forming the five-membered ring. The most robust, scale-up friendly method involves the double alkylation of a malonate equivalent by
Core Synthesis Workflow (Graphviz)
Figure 1: The "Malonate Strategy" provides the most reliable access to the 2-cyanoindane core, avoiding isomer mixtures common in direct indene hydrocyanation.
Detailed Protocol: Cyclization & Decarboxylation
Rationale: Direct cyanation of indene yields mixtures of 1- and 2-isomers. The cyclization strategy guarantees the 2-position regiochemistry.
-
Cyclization:
-
Reagents:
-Dibromo-o-xylene (1.0 eq), Ethyl cyanoacetate (1.0 eq), Sodium ethoxide (2.2 eq). -
Procedure: Add sodium ethoxide to ethanol at 0°C. Add ethyl cyanoacetate. Slowly cannulate a solution of the dibromide into the mixture. The double nucleophilic attack closes the ring.
-
Checkpoint: Monitor TLC for disappearance of the dibromide. The intermediate ester-nitrile is stable.
-
-
Hydrolysis & Decarboxylation:
-
Reagents: KOH (aq), followed by HCl.
-
Procedure: Reflux the intermediate in aqueous base to hydrolyze the ester to the carboxylic acid (keeping the nitrile intact requires careful temp control, but usually, the acid forms first). Acidify to pH 1.
-
Decarboxylation: Heat the crude acid neat or in high-boiling solvent (e.g., dichlorobenzene) to 150-180°C. CO₂ evolves, leaving the thermodynamically stable 2-cyanoindane.
-
Part 3: Reactivity & Functionalization
The chemical value of 2-cyanoindane lies in its bifunctional nature: the reactive nitrile group and the acidic
Reaction Map (Graphviz)
Figure 2: Divergent synthesis from the 2-cyanoindane core. The C2-alkylation path is particularly valuable for blocking metabolic epimerization.
Key Transformations
1. Reduction to 2-(Aminomethyl)indane
The reduction of the nitrile yields the primary amine, a key pharmacophore in neuropsychiatry (analogous to amphetamine structures but rigidified).
-
Protocol: LiAlH₄ in THF is standard.
-
Optimization: To avoid secondary amine formation, use high dilution or in situ protection with Boc-anhydride during reduction (e.g., NiCl₂/NaBH₄/Boc₂O).
2. C2-Alkylation (Quaternary Center Formation)
The proton at C2 is acidic (pKa ~20-25) due to the electron-withdrawing nitrile.
-
Mechanism: Deprotonation with a strong base (LDA or NaH) generates a planar carbanion.
-
Application: Subsequent addition of an alkyl halide (R-X) creates a quaternary carbon. This is a vital strategy in drug design to preventing racemization and metabolic degradation at the chiral center [2].
Part 4: Medicinal Chemistry Applications[11][12]
Bioisosterism
2-Cyanoindane acts as a conformationally restricted analog of phenylalanine or benzyl cyanide.
-
Phenylalanine Mimic: The indane skeleton locks the side chain rotation found in phenylalanine. This reduction in entropic penalty upon binding can significantly increase potency against receptors like GPCRs.
-
Metabolic Shielding: Unlike linear nitriles, the steric bulk of the fused ring hinders hydrolytic enzymes, extending half-life.
Case Study: CGRP Antagonists
Research into Calcitonin Gene-Related Peptide (CGRP) antagonists for migraine treatment has utilized the amino-indane scaffold. The 2-cyanoindane is a direct precursor to these amines. The rigidity of the indane ring ensures the nitrogen is positioned optimally to interact with the receptor's aspartic acid residue [3].
Safety & Handling
-
Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precaution: Nitriles can release cyanide under extreme metabolic or hydrolytic conditions, though the indane-nitrile bond is robust. Treat with standard cyanide-class precautions (avoid strong acids without ventilation).
References
-
Fisher Scientific. Indanes: Physical Properties and Boiling Points. Retrieved from fishersci.com. Link
-
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the cyano group. Journal of Medicinal Chemistry. Link
-
Luo, G., et al. (2004). Discovery of CGRP receptor antagonists. Patent WO2004092168. Link
-
ChemScene. 2,3-Dihydro-1H-indene-2-carbonitrile Product Certificate.Link
